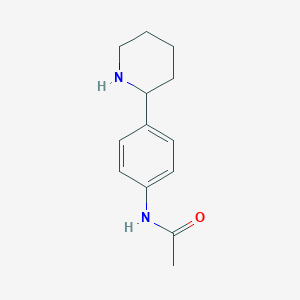

N-(4-(Piperidin-2-yl)phenyl)acetamide

Description

N-(4-(Piperidin-2-yl)phenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted at the para-position with a piperidin-2-yl group. This structural motif combines the pharmacophoric acetamide group (common in analgesics like paracetamol) with a piperidine moiety, which is frequently observed in bioactive molecules targeting neurological and inflammatory pathways. Piperidine-containing compounds are known to interact with receptors such as opioid or sodium channels, making this compound of interest for pain management research .

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

N-(4-piperidin-2-ylphenyl)acetamide |

InChI |

InChI=1S/C13H18N2O/c1-10(16)15-12-7-5-11(6-8-12)13-4-2-3-9-14-13/h5-8,13-14H,2-4,9H2,1H3,(H,15,16) |

InChI Key |

BDWZOPMIJLPUGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Piperidin-2-yl)phenyl)acetamide typically involves the reaction of 4-(Piperidin-2-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Piperidin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives of the compound.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

N-(4-(Piperidin-2-yl)phenyl)acetamide has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(Piperidin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

The following table summarizes structurally related acetamide derivatives, their substituents, pharmacological activities, and key findings:

Key Structural Variations and Their Impact

Piperidine/Piperazine Modifications :

- The substitution of piperidine with a methylpiperazine group (e.g., compound 35 in ) introduces a sulfonamide linker, enhancing analgesic activity. This modification likely improves receptor binding or pharmacokinetics.

- Compound H () incorporates a benzyloxy-piperidinyl group linked to a triazine ring, enabling sodium channel blockade. The triazine core may stabilize interactions with channel isoforms.

Chalcone Hybrids: Compound 6 () demonstrates that introducing a chalcone moiety (α,β-unsaturated ketone) significantly enhances antinociceptive potency. The electron-withdrawing nitro group on the chalcone likely augments target engagement.

Metabolic and Toxicological Profiles: Paracetamol derivatives with halogen substituents (e.g., compounds 4–6 in ) are identified as photodegradation products.

Sulfonamide vs. Acetamide Linkers :

- Sulfonamide-containing derivatives (e.g., ) exhibit improved solubility and bioavailability compared to simple acetamides. This aligns with broader trends in drug design favoring sulfonamides for CNS penetration.

Mechanistic Insights

- Sodium Channel Modulation: Compounds like H () inhibit tetrodotoxin-sensitive sodium channels, reducing nociceptor firing. This mechanism is distinct from cyclooxygenase inhibition (paracetamol’s primary action) and may offer advantages in neuropathic pain.

- Chalcone Derivatives: The antinociceptive activity of compound 6 () involves capsaicin receptor (TRPV1) antagonism, illustrating how structural hybridization can diversify target engagement.

Biological Activity

N-(4-(Piperidin-2-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis, and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 218.29 g/mol. The compound features a piperidine ring linked to a phenyl group and an acetamide moiety, which is characteristic of many biologically active compounds.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O |

| Molecular Weight | 218.29 g/mol |

| Functional Groups | Piperidine, Acetamide |

Synthesis

The synthesis of this compound typically involves the reaction of 4-(Piperidin-2-yl)aniline with acetic anhydride. This reaction is usually conducted under reflux conditions in solvents such as dichloromethane or ethanol. Purification methods like recrystallization or column chromatography are employed to isolate the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Analgesic Properties : The compound has been studied for its interaction with opioid receptors, suggesting potential analgesic effects through modulation of pain pathways.

- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, making it a candidate for treating infections.

- Anticancer Potential : Investigations into its anticancer activity have shown promise, although further studies are needed to elucidate its efficacy against specific cancer types.

The biological activity of this compound is believed to stem from its interaction with various biological targets:

- Cyclooxygenase Inhibition : The compound may inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes, thus contributing to its analgesic and anti-inflammatory effects.

- Receptor Modulation : Its structure allows for selective binding to certain receptors, which can lead to diverse pharmacological effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of piperidine derivatives similar to this compound:

- A study evaluating a series of piperidine derivatives found that modifications in their structure significantly affected their affinity for opioid receptors and their analgesic efficacy .

- Another investigation reported that compounds with similar piperidine structures exhibited promising antimalarial activity against Plasmodium falciparum, highlighting the versatility of piperidine derivatives in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.